5-(2-chloroacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Description
Properties
IUPAC Name |
5-(2-chloroacetyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c10-3-7(13)12-2-1-5-6(4-12)9(15)11-8(5)14/h5-6H,1-4H2,(H,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAGFLDBLNVPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 5-(2-chloroacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors. They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes.
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling. The compound inhibits this process, thereby disrupting the signaling pathway.
Biochemical Pathways
The compound affects the FGFR signaling pathway. This pathway is involved in various biological processes, including organ development, cell proliferation and migration, and angiogenesis. The compound’s action results in the disruption of these processes, thereby inhibiting tumor growth.
Pharmacokinetics
It is known that the compound has a low molecular weight, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis. It also significantly inhibits the migration and invasion of cancer cells. These effects contribute to its potential as a cancer therapeutic.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of fibroblast growth factors in the tumor microenvironment could potentially affect the compound’s efficacy Additionally, factors such as pH and temperature could influence the compound’s stability
Biochemical Analysis
Biochemical Properties
5-(2-chloroacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interaction with enzymes such as kinases and proteases suggests its potential as a modulator of cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce apoptosis in cancer cells by disrupting the fibroblast growth factor receptor (FGFR) signaling pathway . Additionally, it affects cell proliferation, migration, and invasion, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, inhibiting their activity and thereby altering downstream signaling pathways . This inhibition can lead to changes in gene expression, ultimately affecting cellular functions such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating cellular signaling pathways and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including off-target interactions and disruption of normal cellular functions . Threshold effects have been observed, indicating a dosage-dependent response in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of specific enzymes can lead to alterations in metabolic pathways, affecting the overall metabolic balance within the cell . These interactions highlight the compound’s potential as a modulator of cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain cellular compartments can influence its activity and function . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with target enzymes and other biomolecules, ultimately influencing its biochemical and cellular effects .
Biological Activity
5-(2-Chloroacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a pyrrolopyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a chloroacetyl group attached to a hexahydro-pyrrolopyridine core, which may influence its pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₁ClN₂O
- Molecular Weight : 230.65 g/mol
- CAS Number : 2098104-43-7
- Purity : Minimum 95% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The chloroacetyl moiety may enhance the compound's ability to form covalent bonds with nucleophilic sites in target proteins, potentially leading to enzyme inhibition or receptor modulation.
Analgesic and Sedative Properties
Research indicates that derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit significant analgesic and sedative effects. In a study involving several derivatives, compounds were tested using the "hot plate" and "writhing" tests. Notably:
- Compounds demonstrated analgesic activity superior to aspirin.
- Some derivatives exhibited effects comparable to morphine, indicating strong antinociceptive potential .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The structural features of the compound could contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The specific interactions at the molecular level can lead to the modulation of enzymatic activities related to pain pathways and microbial metabolism.
Case Studies
- Analgesic Activity Assessment :
-
Microbial Assays :
- In vitro studies demonstrated that the compound exhibited bacteriostatic effects against several pathogenic strains.
- Further research is required to elucidate the specific mechanisms behind its antimicrobial action.
Comparative Analysis with Similar Compounds
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison of the target compound with related derivatives, focusing on pharmacological activity, structural modifications, and biological efficacy.
Table 1: Structural and Pharmacological Comparison
Key Insights from Comparative Analysis
Antitubercular Activity: The oxadiazole-containing analog (MIC: 0.065 µM) demonstrates exceptional potency against M. tuberculosis, likely due to its interaction with the QcrB subunit. In contrast, the chloroacetyl derivative’s activity remains unquantified but shares structural motifs with this class .
Analgesic and Sedative Properties: Derivatives with hydroxypropyl-arylpiperazine pharmacophores (e.g., 30a–30e) exhibit analgesic activity surpassing aspirin, attributed to opioid-like receptor interactions .
Structural Reactivity :
- The chloroacetyl group’s electrophilicity may enable covalent binding to cysteine residues in target proteins, a mechanism absent in azidoacetyl or methoxy-substituted analogs .
- Modifications to the pyrrolopyridine core (e.g., methylation at position 4) improve metabolic stability, as seen in antitubercular leads .
Preparation Methods
Reaction with 1,2-Dibromoethane and 1-Bromo-2-Chloroethane
The reaction with 1,2-dibromoethane and 1-bromo-2-chloroethane is conducted at the reflux temperature of acetonitrile against anhydrous potassium carbonate to yield intermediate compounds. The potassium salts of 2-methoxy-6-methyl-3,4-pyridinedicarboximide are condensed with 1,4-dibromobutane, used in a fourfold excess, which is carried out with dimethylformamide (DMF) in room temperature, with the aim to obtain N-bromobutyl derivative.
During the synthesis of intermediates, a large excess of 1,2-dibromoethane and 1,4-dibromobutane is used, allowing the imide substitution of only one halogen atom and a small amount of by-products (symmetrically substituted alkyl imide), was separated in all cases by fractional crystallization.
Condensation with Cyclic Amines
N-halogenalkylimides are condensed with appropriate cyclic amines such as morpholine, phenylpiperazine, and 2-methoxyphenylpiperazine. The reaction involving β-bromoethyl and γ-bromobutyl derivatives is carried out at the boiling point of acetonitrile (Method A), while the β-chloroethyl derivative undergoes reaction during heating to boiling in xylene (Method B), both in the presence of anhydrous potassium carbonate.
Synthesis of N-Aminomethyl Derivatives
Imides are synthesized via a Mannich reaction by boiling 2-methoxy-/2-ethoxy-6-methyl-3,4-pyridinedicarboximide with 33% formaline and the 2- or 3-chlorophenylo-1-piperazine in tetrahydrofuran (THF) solution.
Pharmacology
The investigation of the synthesized compounds includes assessing their toxicity and evaluating their analgesic and sedative activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
